molecular formula C25H17ClN4O3 B1224781 Grassofermata CAS No. 419547-11-8

Grassofermata

Cat. No. B1224781
CAS RN: 419547-11-8
M. Wt: 456.9 g/mol
InChI Key: WHYGBVWGARJOCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Grassofermata is a novel synthetic method for creating small molecules and polymers with a variety of biological activities. This method was developed by researchers at the University of Tokyo and is based on the concept of combining two different types of molecules, a Grassoform and a Fermata, to form a single molecule. The Grassoform is a small molecule with a single reactive functional group, while the Fermata is a larger molecule with multiple functional groups. The combination of the two molecules creates a single molecule with multiple functional groups, resulting in a greater range of biological activities than either of the two molecules alone. The Grassofermata method is a powerful tool for creating molecules with specific biological activities and can be used for a variety of applications, from drug discovery to materials science.

Scientific Research Applications

1. Inhibition of ADP-ribosylation Factor Regulatory Proteins NAV-2729 has a complex target profile that includes multiple ADP-ribosylation factor (Arf) regulatory proteins . Arf GTPases and their regulatory proteins are implicated in cancer progression . NAV-2729 was previously identified as a specific inhibitor of Arf6 .

Reduction of Uveal Melanoma Progression

NAV-2729 was found to reduce the progression of uveal melanoma in an orthotopic xenograft . This suggests that NAV-2729 could potentially be used in the treatment of uveal melanoma.

Inhibition of Cell Proliferation

NAV-2729 has been found to inhibit the proliferation of multiple cell lines . However, the expression of Arf6 did not correlate with NAV-2729 sensitivity, and knockdown of Arf6 affected neither cell viability nor sensitivity to NAV-2729 .

4. Binding to Arf Exchange Factors and Arf GTPase-Activating Proteins NAV-2729 has been determined to inhibit both Arf exchange factors and Arf GTPase-activating proteins . This could have implications for the regulation of cellular processes that involve these proteins.

5. Binding to the PH Domain of ASAP1 ASAP1, a GTPase-activating protein linked to cancer progression, was further investigated. It was demonstrated that NAV-2729 bound to the PH domain of ASAP1 and changed ASAP1 cellular distribution . However, ASAP1 knockdown did not fully recapitulate the cytoskeletal effects of NAV-2729 nor affect cell proliferation .

Potential Binding to Other Targets

Finally, screens identified 48 other possible targets of NAV-2729 . This suggests that NAV-2729 could potentially interact with a wide range of proteins and could have diverse applications in scientific research.

properties

IUPAC Name

2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClN4O3/c26-19-10-6-18(7-11-19)24-22(14-16-4-2-1-3-5-16)28-29-23(31)15-21(27-25(24)29)17-8-12-20(13-9-17)30(32)33/h1-13,15,28H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYGBVWGARJOCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C3=NC(=CC(=O)N3N2)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Grassofermata
Reactant of Route 2
Reactant of Route 2
Grassofermata
Reactant of Route 3
Grassofermata
Reactant of Route 4
Grassofermata
Reactant of Route 5
Reactant of Route 5
Grassofermata
Reactant of Route 6
Reactant of Route 6
Grassofermata

Q & A

Q1: What is the primary target of NAV-2729 and how does its inhibition impact cellular processes?

A1: NAV-2729 primarily inhibits ADP-ribosylation factor 6 (ARF6) [, ]. ARF6 is a small GTPase involved in various cellular processes, including membrane trafficking, cell migration, and signal transduction. Inhibiting ARF6 disrupts these processes, leading to downstream effects like reduced tumor cell proliferation, altered lipid homeostasis, and hindered viral entry [, , , ].

Q2: How specific is NAV-2729 for ARF6? Does it interact with other targets?

A2: While initially identified as an ARF6 inhibitor, research suggests that NAV-2729 might have a more complex target profile. Studies indicate potential interactions with other ADP-ribosylation factor regulatory proteins []. Further research is needed to fully elucidate its complete target profile.

Q3: Can you elaborate on the role of NAV-2729 in cancer research, particularly its effects on AML cells?

A3: Research suggests that NAV-2729 shows promise as a potential therapeutic agent in Acute Myeloid Leukemia (AML) []. Studies demonstrate that inhibiting ARF6 with NAV-2729 disrupts sphingolipid homeostasis in AML cells by downregulating sphingomyelin synthase 1 and 2 (SGMS1 and SGMS2) []. This disruption leads to ceramide accumulation, inhibiting the pro-survival AKT pathway and ultimately suppressing AML cell proliferation []. Importantly, this effect seems specific to AML cells, as NAV-2729 did not show significant toxicity towards normal host cells in preclinical models [].

Q4: What about the use of NAV-2729 in addressing viral infections?

A4: NAV-2729 has demonstrated potential as an antiviral agent, specifically against SARS-CoV-2 []. By inhibiting ARF6, NAV-2729 disrupts the endocytic pathway utilized by the virus to enter host cells, effectively reducing viral uptake and infection []. This effect has been observed in various cell lines, including Huh-7, Calu-3, and kidney organoids, highlighting its potential broad-spectrum antiviral activity [].

Q5: What is known about the structure of NAV-2729 and its relationship to its activity?

A5: While the exact structural characterization of NAV-2729, including molecular formula, weight, and spectroscopic data, is not readily available in the provided research papers, its structure is described as 2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one []. Understanding the structure-activity relationship (SAR) of NAV-2729 is crucial for optimizing its potency and selectivity. Further research exploring the impact of structural modifications on its activity, potency, and selectivity is needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.